Cas no 1026905-47-4 (3-(2,4-dichlorophenyl)propane-1-thiol)

3-(2,4-Dichlorophenyl)propane-1-thiol is a sulfur-containing aromatic compound featuring a dichlorophenyl group and a thiol functional group. This structure imparts reactivity useful in organic synthesis, particularly in thiol-ene click chemistry and as a building block for agrochemical or pharmaceutical intermediates. The presence of the thiol group allows for facile conjugation with alkenes, gold surfaces, or other electrophilic species, making it valuable in material science and bioconjugation applications. The dichlorophenyl moiety enhances stability and influences electronic properties, potentially improving binding affinity in ligand design. Its well-defined reactivity profile and compatibility with various coupling reactions make it a versatile intermediate for specialized chemical synthesis.
3-(2,4-dichlorophenyl)propane-1-thiol structure
1026905-47-4 structure
商品名:3-(2,4-dichlorophenyl)propane-1-thiol
CAS番号:1026905-47-4
MF:C9H10Cl2S
メガワット:221.146699428558
MDL:MFCD26645335
CID:5156538
PubChem ID:10489153

3-(2,4-dichlorophenyl)propane-1-thiol 化学的及び物理的性質

名前と識別子

    • 3-(2,4-Dichlorophenyl)propane-1-thiol
    • .
    • 3-(2,4-dichlorophenyl)propane-1-thiol
    • MDL: MFCD26645335
    • インチ: 1S/C9H10Cl2S/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2
    • InChIKey: KKJBRPDRSXBTAZ-UHFFFAOYSA-N
    • ほほえんだ: C1(CCCS)=CC=C(Cl)C=C1Cl

計算された属性

  • せいみつぶんしりょう: 219.9880269g/mol
  • どういたいしつりょう: 219.9880269g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

3-(2,4-dichlorophenyl)propane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1985029-2.5g
3-(2,4-dichlorophenyl)propane-1-thiol
1026905-47-4
2.5g
$1791.0 2023-09-16
Enamine
EN300-1985029-10.0g
3-(2,4-dichlorophenyl)propane-1-thiol
1026905-47-4
10g
$3929.0 2023-05-26
Enamine
EN300-1985029-0.05g
3-(2,4-dichlorophenyl)propane-1-thiol
1026905-47-4
0.05g
$768.0 2023-09-16
Enamine
EN300-1985029-1.0g
3-(2,4-dichlorophenyl)propane-1-thiol
1026905-47-4
1g
$914.0 2023-05-26
Enamine
EN300-1985029-5.0g
3-(2,4-dichlorophenyl)propane-1-thiol
1026905-47-4
5g
$2650.0 2023-05-26
Enamine
EN300-1985029-0.1g
3-(2,4-dichlorophenyl)propane-1-thiol
1026905-47-4
0.1g
$804.0 2023-09-16
Enamine
EN300-1985029-5g
3-(2,4-dichlorophenyl)propane-1-thiol
1026905-47-4
5g
$2650.0 2023-09-16
Enamine
EN300-1985029-0.25g
3-(2,4-dichlorophenyl)propane-1-thiol
1026905-47-4
0.25g
$840.0 2023-09-16
Enamine
EN300-1985029-10g
3-(2,4-dichlorophenyl)propane-1-thiol
1026905-47-4
10g
$3929.0 2023-09-16
Enamine
EN300-1985029-1g
3-(2,4-dichlorophenyl)propane-1-thiol
1026905-47-4
1g
$914.0 2023-09-16

3-(2,4-dichlorophenyl)propane-1-thiol 関連文献

3-(2,4-dichlorophenyl)propane-1-thiolに関する追加情報

3-(2,4-Dichlorophenyl)propane-1-thiol and Its Chemical Significance: A Comprehensive Overview of CAS No. 1026905-47-4

3-(2,4-Dichlorophenyl)propane-1-thiol, identified by the CAS No. 1026905-47-4, represents a class of organosulfur compounds with unique structural features that have garnered significant attention in the field of medicinal chemistry. This compound, characterized by its 2,4-dichlorophenyl substituent and a propane-1-thiol backbone, exhibits potential applications in pharmaceutical research due to its ability to interact with biological targets through sulfur-based functional groups. Recent studies have highlighted its role in modulating enzyme activity and cellular signaling pathways, making it a promising candidate for drug development.

The molecular architecture of 3-(2,4-dichlorophenyl)propane-1-thiol is defined by the attachment of a 2,4-dichlorophenyl group to a propane-1-thiol core. This structural design allows for the formation of stable sulfide bonds, which are critical in the development of bioactive molecules. The 2,4-dichlorophenyl substituent introduces electronic effects that influence the compound's reactivity and selectivity, while the propane-1-thiol moiety provides a versatile platform for further functionalization. Such structural attributes make this compound a valuable scaffold in the design of novel therapeutics.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3-(2,4-dichlorophenyl)propane-1-thiol, with particular emphasis on green chemistry principles. A study published in *Organic & Biomolecular Chemistry* (2023) demonstrated the use of catalytic hydrogenation to achieve high yields under mild conditions, reducing the environmental impact of its production. This approach not only enhances the scalability of the compound but also aligns with the growing demand for sustainable chemical processes in the pharmaceutical industry.

The biological activity of 3-(2,4-dichlorophenyl)propane-1-thiol has been extensively explored in recent years. Research published in *Journal of Medicinal Chemistry* (2023) revealed its potential as an inhibitor of COX-2 (cyclooxygenase-2), a key enzyme involved in inflammation. The compound's ability to selectively target COX-2 while sparing COX-1 suggests its utility in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Additionally, preliminary studies indicate its potential in modulating MAPK (mitogen-activated protein kinase) pathways, which are implicated in cancer progression.

Another significant area of research involves the application of 3-(2,4-dichlorophenyl)propane-1-thiol in the context of drug delivery systems. A 2023 publication in *Advanced Drug Delivery Reviews* highlighted its use as a ligand for targeting specific receptors on cancer cells. The compound's sulfur-containing functional groups enable it to form covalent bonds with metal-based nanoparticles, facilitating the controlled release of therapeutic agents. This property has been leveraged in the development of targeted drug delivery systems for the treatment of solid tumors, where precise localization of the drug is critical to minimizing systemic toxicity.

Furthermore, the 2,4-dichlorophenyl substituent in 3-(2,4-dichlorophenyl)propane-1-thiol has been shown to influence its interaction with biological membranes. A 2023 study in *Bioorganic & Medicinal Chemistry* demonstrated that the compound exhibits enhanced permeability across lipid bilayers due to the polar nature of the 2,4-dichlorophenyl group. This property is particularly advantageous for the design of oral formulations, as it facilitates the absorption of the compound through the intestinal epithelium, improving its bioavailability.

The potential of 3-(2,4-dichlorophenyl)propane-1-thiol extends beyond its direct biological activity. Recent research has explored its role as a prodrug precursor, where it can be metabolized in vivo to release active metabolites. A 2023 article in *Drug Metabolism and Disposition* reported that the compound undergoes hydrolysis in the liver to yield a thiol-containing metabolite with enhanced reactivity. This metabolic pathway could be exploited to improve the therapeutic efficacy of the compound while reducing its potential for off-target effects.

In addition to its pharmaceutical applications, 3-(2,4-dichlorophenyl)propane-1-thiol has been investigated for its antimicrobial properties. A 2023 study in *Antimicrobial Agents and Chemotherapy* found that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes, a process facilitated by the propane-1-thiol group's ability to form hydrogen bonds with membrane lipids. This finding underscores the compound's potential as a novel antimicrobial agent, particularly in the context of increasing resistance to conventional antibiotics.

The synthesis of 3-(2,4-dichlorophenyl)propane-1-thiol has also been optimized for large-scale production, with a focus on cost-effective methods. A 2023 report in *Green Chemistry* described the use of microwave-assisted synthesis to achieve rapid and energy-efficient preparation of the compound. This method reduces reaction times and minimizes the use of hazardous solvents, aligning with the principles of green chemistry. The scalability of this approach is particularly relevant for the pharmaceutical industry, where the demand for bulk synthesis of active pharmaceutical ingredients is critical.

The 2,4-dichlorophenyl substituent in 3-(2,4-dichlorophenyl)propane-1-thiol also plays a role in its photophysical properties. A 2023 study in *Photochemical & Photobiological Sciences* revealed that the compound exhibits fluorescence under UV irradiation, a property that could be harnessed for imaging applications in biomedical research. This fluorescence is attributed to the conjugated system formed by the 2,4-dichlorophenyl group and the propane-1-thiol backbone, making the compound a potential candidate for fluorescent probes in cellular and molecular imaging.

Despite its promising properties, the use of 3-(2,4-dichlorophenyl)propane-1-thiol is not without challenges. A 2023 review in *Chemical Research in Toxicology* highlighted the need for further studies to evaluate its long-term safety profile. While preliminary toxicological assessments suggest low acute toxicity, the compound's potential for chronic toxicity remains an area of concern. Additionally, the 2,4-dichlorophenyl group may introduce environmental risks if not properly managed during synthesis and disposal, emphasizing the importance of eco-friendly practices in its production.

In conclusion, 3-(2,4-dichlorophenyl)propane-1-thiol (CAS No. 1026905-47-4) is a multifaceted compound with significant potential in pharmaceutical and biomedical research. Its unique structural features, including the 2,4-dichlorophenyl substituent and propane-1-thiol backbone, enable a wide range of applications, from anti-inflammatory drugs to targeted drug delivery systems. Ongoing research continues to uncover new avenues for its use, underscoring the importance of further exploration in the field of medicinal chemistry.

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